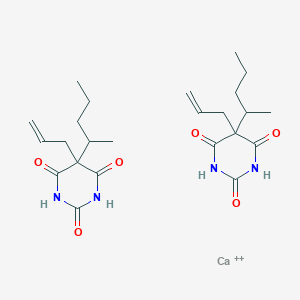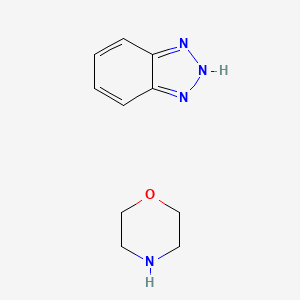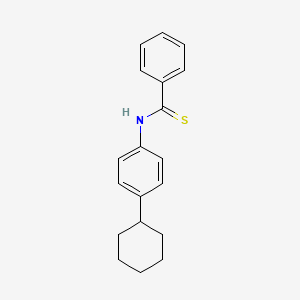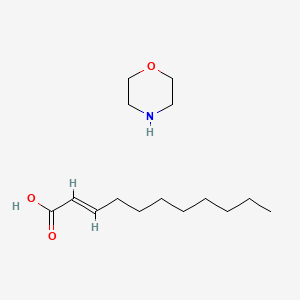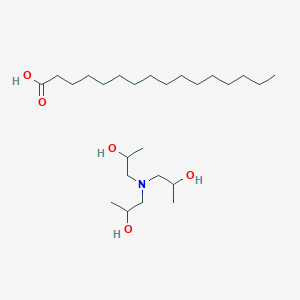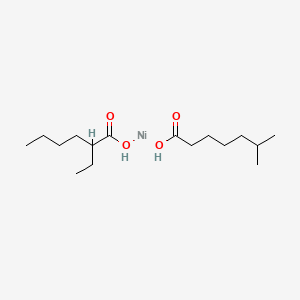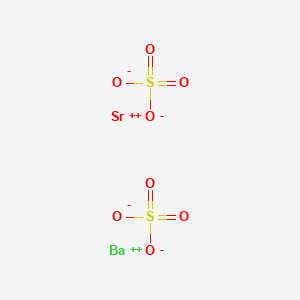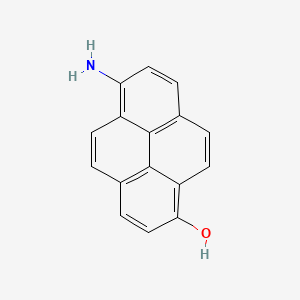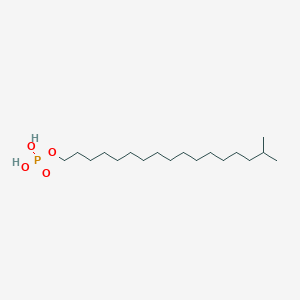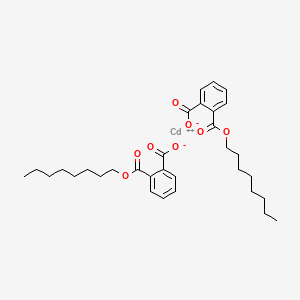
cadmium(2+);2-octoxycarbonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+);2-octoxycarbonylbenzoate is a coordination compound that consists of cadmium ions and 2-octoxycarbonylbenzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-octoxycarbonylbenzoate typically involves the reaction of cadmium salts with 2-octoxycarbonylbenzoic acid under controlled conditions. One common method is to dissolve cadmium nitrate or cadmium chloride in an appropriate solvent, such as ethanol or water, and then add 2-octoxycarbonylbenzoic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or filtration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions, such as temperature, pH, and concentration of reactants. The final product is typically obtained in crystalline form and subjected to quality control measures to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+);2-octoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands, such as phosphines or amines, can be introduced to the reaction mixture under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: New coordination compounds with different ligands
Aplicaciones Científicas De Investigación
Cadmium(2+);2-octoxycarbonylbenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-based coordination compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of luminescent materials, sensors, and catalysts
Mecanismo De Acción
The mechanism of action of cadmium(2+);2-octoxycarbonylbenzoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This can lead to the disruption of cellular processes, such as mitochondrial respiration and neurotransmission. Additionally, cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components, including DNA, proteins, and lipids .
Comparación Con Compuestos Similares
Cadmium(2+);2-octoxycarbonylbenzoate can be compared with other cadmium-based coordination compounds, such as:
Cadmium(II) coordination compounds with tetrazole-carboxylates: These compounds exhibit luminescent properties and are used in the development of sensors and catalysts.
Cadmium(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid: These compounds are known for their strong fluorescence and catalytic activity.
Propiedades
Número CAS |
94275-94-2 |
|---|---|
Fórmula molecular |
C32H42CdO8 |
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
cadmium(2+);2-octoxycarbonylbenzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18;/h2*7-8,10-11H,2-6,9,12H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
LWMVQKFLZMXUDC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


